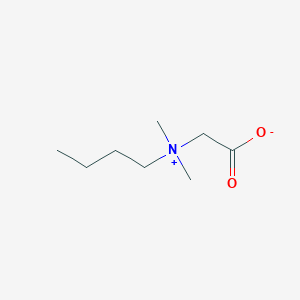
2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid
Overview
Description
“2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an ethyl group and a 2-oxoacetic acid group .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid” are not available in the retrieved papers, pyrrolidine derivatives are known to undergo various chemical reactions .Scientific Research Applications
Synthesis and Chemical Properties
- Pfitzinger-Type Chemistry for Ligand Synthesis : The synthesis of 4-carboxy-1,8-naphthyridines and related compounds involves Pfitzinger-type condensation, highlighting the utility of oxoacetic acid derivatives in constructing bi- and tridentate ligands for metal complexes and semiconductor applications (R. Zong, Hui Zhou, R. Thummel, 2008).
Biological and Pharmacological Research
- Aldose Reductase Inhibitors for Diabetic Complications : (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids have been identified as potent aldose reductase inhibitors, offering a potential therapeutic approach for managing diabetic complications, with certain derivatives showing superior potency to the clinical drug epalrestat (Marta Kučerová-Chlupáčová et al., 2020).
Material Science and Environmental Applications
- Biodegradable Chelating Agents : Research into environmentally friendly chelating agents to replace non-biodegradable aminopolycarboxylates like EDTA has identified compounds with potential applications in various industries, including agriculture, cleaning, and waste treatment, highlighting the environmental importance of developing biodegradable alternatives (I. Pinto, Isabel F. F. Neto, H. Soares, 2014).
Antimicrobial Research
- Synthesis of Antimicrobial Agents : Novel synthesis strategies have been employed to create derivatives with significant antimicrobial activity, exemplifying the role of oxoacetic acid derivatives in developing new therapeutic agents (D. Kathirvelan et al., 2015).
Corrosion Inhibition
- Steel Corrosion Inhibition : Novel pyrrolidine derivatives have been synthesized and tested as effective corrosion inhibitors for steel in acidic environments, demonstrating the utility of these compounds in industrial applications (M. Bouklah et al., 2006).
Future Directions
properties
IUPAC Name |
2-(2-ethylpyrrolidin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6-4-3-5-9(6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGATYKHTAGMWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)






![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)